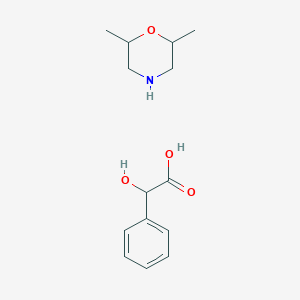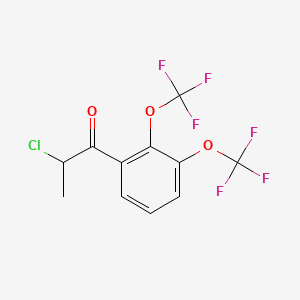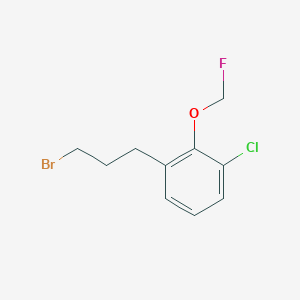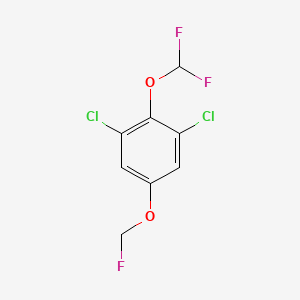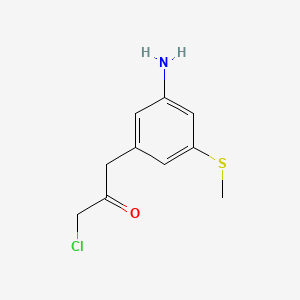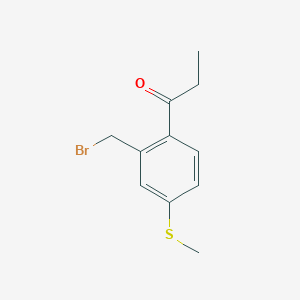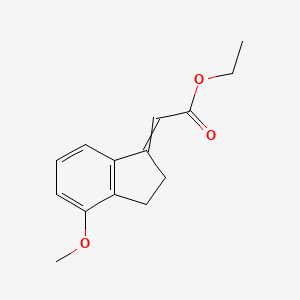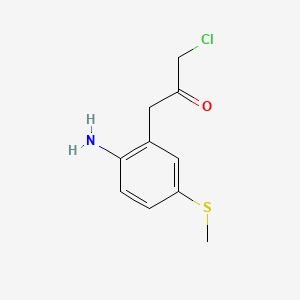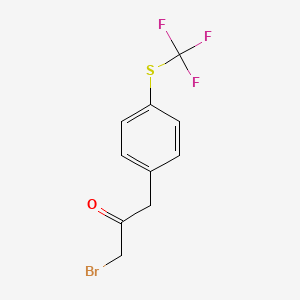![molecular formula C13H24N2O4S B14056286 tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)
tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a thia-azaspirodecane core with a carboxylate and dioxide functionalities. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, amino, and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the amino group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: The compound’s stability and unique structure make it useful in materials science and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic core provides a rigid framework that can interact with enzyme active sites or receptor binding pockets. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but contains an oxa group instead of a thia group.
tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another similar compound with an oxa group and a chiral center.
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate: This compound lacks the thia group and has a different substitution pattern.
Uniqueness
The presence of the thia group and the 1,1-dioxide functionality in tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide distinguishes it from other similar compounds. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H24N2O4S |
|---|---|
Molecular Weight |
304.41 g/mol |
IUPAC Name |
tert-butyl 4-amino-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-7-5-13(6-8-15)10(14)4-9-20(13,17)18/h10H,4-9,14H2,1-3H3 |
InChI Key |
KZVYSYJGCYPIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


